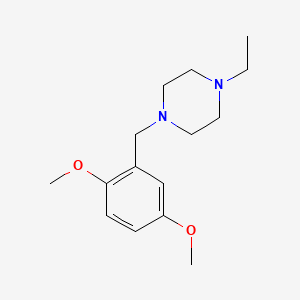
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.74 g/mol.
Aplicaciones Científicas De Investigación
Cancer Research
N,N'-diarylureas, including compounds like N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, have been identified as potential anti-cancer agents. They activate the eIF2α kinase heme regulated inhibitor, reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, and inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, which combine hydrophobic phenyl moieties with polar moieties, demonstrate good bioactivities. These compounds could potentially lead to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Agriculture and Plant Growth
Studies on derivatives of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea have shown activities as plant growth regulators and herbicides. For instance, effects on rice (Oryza sativa) and Echinochloa crusgalli were observed, demonstrating the compound's dual role as a plant growth regulator in rice and a herbicide for Echinochloa crusgalli at certain concentrations (Qiao, 2002).
Environmental Science
The compound has been studied in environmental contexts as well. For example, research on the degradation of antimicrobials triclosan and triclocarban included N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea. These studies explored the degradation process through electro-Fenton systems, contributing valuable insights to environmental chemistry and pollution control efforts (Sirés et al., 2007).
Herbicide and Pesticide Research
The substituted urea herbicides, including compounds similar to N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, are known to degrade in soil through microbial action. This degradation process minimizes the accumulation of phytotoxic residues, making them a subject of interest in the study of environmentally friendly agricultural chemicals (Katz & Strusz, 1968).
Materials Science
In materials science, certain derivatives of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea have been investigated for their nonlinear optical properties. These properties make them candidates for applications in photonics and optoelectronic devices (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJROZUCMMIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967040 | |
| Record name | N'-(3-Chlorophenyl)-N-(2-methoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methoxyphenyl)urea | |
CAS RN |
54964-90-8, 5261-29-0 | |
| Record name | NSC164533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(3-Chlorophenyl)-N-(2-methoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)
![N-{4-[(4-benzyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3834988.png)


![1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine](/img/structure/B3835003.png)
![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)
![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3835046.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)

